2-Methyl-4-octanone

Catalog No.
S1896240
CAS No.
7492-38-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-octanone

CAS Number

7492-38-8

Product Name

2-Methyl-4-octanone

IUPAC Name

2-methyloctan-4-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

ICSKJDZASFIJQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC(C)C

Canonical SMILES

CCCCC(=O)CC(C)C

-Methyl-4-octanone in Proteomics Research

2-Methyl-4-octanone finds application in the field of proteomics research as a building block ketone []. Proteomics is the large-scale study of proteins within an organism, including their structure, function, interactions, and modifications.

Building block ketones, like 2-Methyl-4-octanone, are used in the synthesis of specific peptides. Peptides are short chains of amino acids that can be used to probe protein function or target specific protein interactions []. By incorporating 2-Methyl-4-octanone into a peptide sequence, researchers can introduce certain chemical properties or functionalities that may be useful for their experiments.

For instance, 2-Methyl-4-octanone can be used to create photocleavable linkers within a peptide. These linkers are susceptible to light and can be cleaved upon exposure, allowing researchers to control the release of a molecule attached to the peptide []. This technique can be valuable in studying protein-protein interactions or targeted drug delivery.

2-Methyl-4-octanone is an organic compound classified as a ketone, with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is characterized by its structure, which includes a methyl group at the second carbon and a ketone functional group at the fourth carbon. This compound is utilized primarily as a building block in proteomics research and serves as an intermediate in pharmaceutical synthesis .

Physical properties include a boiling point of 180°C and a refractive index of 1.415. The compound is stored under cool and dry conditions, away from oxidizing agents, to maintain its stability .

Typical of ketones, including:

  • Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form alcohols.
  • Oxidation: While ketones are generally resistant to oxidation, certain conditions can lead to cleavage or oxidation to carboxylic acids.
  • Reduction: 2-Methyl-4-octanone can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility in organic synthesis, particularly in generating more complex molecules from simpler precursors .

Several methods exist for synthesizing 2-Methyl-4-octanone:

  • Grignard Reaction: One common approach involves the reaction of a Grignard reagent with an ester or another ketone to yield the desired product.
  • Alkylation: The compound can also be synthesized through alkylation reactions involving appropriate alkyl halides and ketones.
  • Condensation Reactions: Condensation of dialkyl ketones followed by rearrangement can also yield 2-Methyl-4-octanone.

These synthetic routes allow for the production of this compound in varying scales for research and industrial purposes .

2-Methyl-4-octanone is primarily used in:

  • Proteomics Research: As a building block for synthesizing various biomolecules.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, enhancing drug development processes.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may find applications in flavoring agents and fragrances.

Its versatility makes it valuable across multiple scientific disciplines .

Several compounds share structural similarities with 2-Methyl-4-octanone. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-OctanoneC8H16OOne carbon shorter; commonly used as a solvent.
2-PentanoneC5H10OShorter chain; used in organic synthesis.
3-Methyl-3-heptanoneC8H16OContains a methyl group at the third position; less common in research.

2-Methyl-4-octanone stands out due to its specific position of functional groups and its application as a building block in proteomics, which may not be as prevalent among similar compounds .

2-Methyl-4-octanone is an organic ketone compound with the molecular formula C₉H₁₈O [1] [2]. The compound has a molecular weight of 142.24 grams per mole [3] [4]. The structural representation can be expressed through the simplified molecular input line entry system notation as CCCCC(=O)CC(C)C [1] [5]. The compound belongs to the ketone functional group class, characterized by the presence of a carbonyl group (C=O) at the fourth carbon position of the octane chain [1] [2].

The molecular structure consists of an eight-carbon backbone chain with a methyl substituent at the second carbon position and a ketone functional group at the fourth carbon position [1] [5]. The International Chemical Identifier representation is InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 [1] [2]. The compound is also known by alternative names including 2-methyloctan-4-one, 4-octanone 2-methyl-, and n-butyl isobutyl ketone [1] [4].

Structural Characterization

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 2-methyloctan-4-one [1] [5]. The naming follows the standard ketone nomenclature where the longest carbon chain containing the carbonyl group serves as the parent chain [1]. The octane backbone provides the base name, with the ketone suffix "one" indicating the carbonyl functional group at position four [1] [5]. The methyl substituent at the second carbon position is designated by the "2-methyl" prefix [1] [5].

The Chemical Abstracts Service registry number for 2-methyl-4-octanone is 7492-38-8 [1] [2] [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is ICSKJDZASFIJQK-UHFFFAOYSA-N [1] [2] [6]. These standardized identifiers ensure unambiguous identification of the compound in chemical databases and literature [1] [2].

Stereochemical Considerations

The molecular structure of 2-methyl-4-octanone contains one chiral center located at the second carbon position where the methyl substituent is attached [7] [8]. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, the carbonyl-containing chain segment, and the terminal methyl group [7] [8]. The presence of this stereogenic center means that the compound can exist as two enantiomeric forms [7] [8].

Physical Properties

Boiling and Melting Points

The boiling point of 2-methyl-4-octanone is reported to be 180°C at standard atmospheric pressure [9] [10] [11]. This boiling point is consistent with other ketones of similar molecular weight and structure [9] [11]. The melting point of the compound has been estimated to be -18.52°C [9] [10] [11]. These thermal properties reflect the intermolecular forces present in the compound, including van der Waals interactions and dipole-dipole interactions associated with the carbonyl group [9] [11].

The relatively high boiling point compared to hydrocarbons of similar molecular weight is attributed to the polar nature of the carbonyl functional group, which increases intermolecular interactions [9] [11]. The negative melting point indicates that the compound remains liquid at room temperature under standard conditions [9] [11].

Refractive Index

The refractive index of 2-methyl-4-octanone is reported to be 1.4150 [9] [10] [11]. This optical property provides important information about the compound's molecular density and polarizability [9] [11]. The refractive index value is consistent with organic ketones of similar molecular structure and weight [12]. This parameter is particularly useful for compound identification and purity assessment in analytical chemistry applications [9] [11].

Density and Solubility Parameters

The density of 2-methyl-4-octanone is estimated to be 0.8258 grams per cubic centimeter [9] [10] [11]. This density value is typical for organic ketones and reflects the molecular packing efficiency in the liquid state [9] [11]. The compound exhibits limited water solubility due to its predominantly hydrocarbon structure, with estimated water solubility values ranging from 457.7 to 658.42 milligrams per liter at 25°C [13]. The octanol-water partition coefficient (log Kow) is estimated to be 2.64, indicating moderate lipophilicity [13].

The compound is expected to be readily soluble in common organic solvents such as ethanol, diethyl ether, and chloroform due to its organic nature and moderate polarity [14] [13]. The Henry's Law constant for 2-methyl-4-octanone has been estimated using various methods, with values ranging from 2.71×10⁻⁴ to 4.88×10⁻⁴ atm·m³/mole [13].

Spectroscopic Properties

Infrared Spectroscopic Profile

The infrared spectrum of 2-methyl-4-octanone exhibits characteristic absorption bands typical of ketone functional groups [15] [16]. The most prominent feature is the carbonyl stretching vibration, which appears as an intense absorption band in the region around 1700-1750 cm⁻¹ [16] [17]. For saturated ketones like 2-methyl-4-octanone, the carbonyl stretch typically occurs around 1715 cm⁻¹ [17].

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the range of 2800-3000 cm⁻¹, corresponding to the aliphatic methyl and methylene groups [16] [18]. The carbon-carbon stretching vibrations appear in the fingerprint region below 1600 cm⁻¹ [16] [17]. The infrared spectroscopic data from the National Institute of Standards and Technology database provides a comprehensive gas-phase infrared spectrum for this compound [15] [19].

Mass Spectrometric Characteristics

The mass spectrum of 2-methyl-4-octanone shows a molecular ion peak at mass-to-charge ratio 142, corresponding to the molecular weight of the compound [2] [6]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns typical of branched ketones [2] [6] [20]. Common fragment ions result from alpha-cleavage adjacent to the carbonyl group, producing fragments that retain either the acyl or alkyl portions of the molecule [20] [21].

The fragmentation pattern includes loss of alkyl groups from the ketone, particularly the loss of methyl radicals (mass 15) and ethyl radicals (mass 29) [20] [21]. The National Institute of Standards and Technology mass spectral database contains the complete electron ionization mass spectrum for 2-methyl-4-octanone, with detailed fragmentation data [2] [6]. The base peak and relative intensities of fragment ions provide structural information useful for compound identification [20] [21].

Nuclear Magnetic Resonance Data

The proton nuclear magnetic resonance spectrum of 2-methyl-4-octanone displays characteristic chemical shifts and coupling patterns consistent with its molecular structure [22] [23]. The methyl groups appear as multiplets in the aliphatic region between 0.8-1.3 parts per million [22] [23]. The methylene protons adjacent to the carbonyl group show characteristic downfield shifts due to the deshielding effect of the carbonyl oxygen [22] [23].

XLogP3

2.6

Other CAS

7492-38-8

Wikipedia

2-Methyl-4-octanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-16-2023

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